molecular formula C12H16N2O6S B8352279 N-(4-Methoxy-2-sulfamoyl-phenyl)-malonamic acid ethyl ester

N-(4-Methoxy-2-sulfamoyl-phenyl)-malonamic acid ethyl ester

Cat. No. B8352279
M. Wt: 316.33 g/mol
InChI Key: RYNXJOCYQANHJD-UHFFFAOYSA-N
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Patent
US07425552B2

Procedure details

A mixture of 10 (8.0 g, 28 mmol) in phosphorous oxychloride (150 mL, 1.64 mol) was heated to reflux for 2.5 hours, then cooled to room temperature and concentrated in vacuo. The residue was then dissolved in ethyl acetate and neutralized with saturated aqueous sodium bicarbonate. The organic phase was washed with 2 N hydrochloric acid and then brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The solid product was then triturated in diethyl ether to produce 6.6 g of the desired product (4a) as a brown solid in 79% yield. See procedure described in International Patent Application No. PCT/US03/16374. 1H NMR (400 MHz, DMSO-d6): δ12.20 (s, 1H), 7.27 (m, 2 H), 7.20 (s, 1H), 4.14 (q, 2H, J=7.2 Hz), 3.73 (s, 3H), 3.66 (s, 2H), 1.21 (t, 3H, J=7.6 Hz); LC-MS (ESI+): m/e=299.1 [M+1]+.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[S:17](=[O:20])(=[O:19])[NH2:18])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[S:17](=[O:20])(=[O:19])[N:18]=1)[CH3:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(CC(=O)NC1=C(C=C(C=C1)OC)S(N)(=O)=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate and neutralized with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic phase was washed with 2 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid product was then triturated in diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=NS(C2=C(N1)C=CC(=C2)OC)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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